Thermodynamic Stability of 3-Cyclopentyl-2-methylpropanoic Acid at Room Temperature: A Technical Guide
Thermodynamic Stability of 3-Cyclopentyl-2-methylpropanoic Acid at Room Temperature: A Technical Guide
Executive Summary & Structural Thermodynamics
In the development of novel active pharmaceutical ingredients (APIs) and specialized chemical intermediates, understanding the thermodynamic stability of aliphatic carboxylic acids is paramount. 3-Cyclopentyl-2-methylpropanoic acid (CAS: 264258-60-8) is a uniquely structured molecule featuring a flexible propanoic acid backbone substituted with a sterically demanding cyclopentyl ring and an alpha-methyl group[1].
At room temperature (298.15 K), the thermodynamic stability of this compound is governed by a delicate balance between the conformational entropy of the cyclopentyl ring and the strong enthalpic drive of the carboxylic acid moiety to form intermolecular hydrogen bonds[2]. Because the compound exhibits a high boiling point (134–136 °C at 0.7 Torr)[3], it exists as a highly viscous liquid or low-melting waxy solid at room temperature. As a Senior Application Scientist, I approach the thermodynamic profiling of such molecules not merely as data collection, but as a systematic deconstruction of molecular forces. This guide outlines the causal mechanisms, computational models, and self-validating experimental protocols required to rigorously define its thermodynamic profile.
Table 1: Physicochemical & Computed Descriptors
| Property | Value | Source / Significance |
| Molecular Formula | C9H16O2 | PubChem CID 20261004[1] |
| Molecular Weight | 156.22 g/mol | Dictates mass-normalized heat capacity[1]. |
| XLogP3 | 2.8 | Indicates moderate lipophilicity, affecting solvation free energy[1]. |
| Topological Polar Surface Area | 37.3 Ų | Confined entirely to the carboxylate pharmacophore[1]. |
| Boiling Point | 134–136 °C (at 0.7 Torr) | Indicates strong intermolecular dimerization[3]. |
The Causality of Stability: Dimerization Equilibrium
The primary driver of thermodynamic stability for 3-Cyclopentyl-2-methylpropanoic acid at room temperature is its capacity to self-associate. In non-polar environments or in the bulk pure state, carboxylic acids spontaneously form hydrogen-bonded dimers. This dimerization significantly lowers the Gibbs free energy ( Δ G) of the system[2].
The alpha-methyl group at the C2 position introduces mild steric hindrance, slightly perturbing the ideal planar geometry of the dimer interface. However, this is thermodynamically compensated by the hydrophobic packing of the cyclopentyl rings, which exclude moisture and stabilize the bulk lattice via London dispersion forces.
Fig 1: Thermodynamic equilibrium pathway of carboxylic acid dimerization at 298 K.
Computational Protocol: Density Functional Theory (DFT)
To quantify the thermodynamic stability before committing to empirical benchwork, we utilize Density Functional Theory (DFT). DFT provides a highly accurate estimation of the free energy of formation and the dimerization penalty[4].
Step-by-Step DFT Workflow
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Structure Generation: Construct the 3D conformer of 3-Cyclopentyl-2-methylpropanoic acid. Ensure the carboxylate proton is oriented to allow for cyclic hydrogen bonding.
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Functional and Basis Set Selection: Utilize the M06-2X hybrid-meta functional paired with the 6-31++G(d,p) basis set. Causality: M06-2X is explicitly parameterized to capture non-covalent interactions and dispersion forces, which are critical for accurately modeling the hydrophobic interactions of the cyclopentyl ring and the hydrogen bonding of the dimer[2].
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Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate the dielectric environment (e.g., chloroform or water)[2].
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Self-Validating Step (Frequency Calculation): Following geometry optimization, execute a vibrational frequency calculation at 298.15 K.
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Validation Criteria: The absolute absence of imaginary frequencies confirms that the optimized geometry is a true local thermodynamic minimum, not a saddle point.
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Experimental Protocol: Differential Scanning Calorimetry (DSC)
While computational models provide theoretical Δ G, empirical validation of phase stability and thermal transitions requires Differential Scanning Calorimetry (DSC). DSC measures the change in heat capacity ( Δ Cp) as the sample is heated, allowing us to extract the melting temperature (Tm) and enthalpy of fusion ( Δ H_fus)[5][6].
Step-by-Step DSC Workflow
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Sample Preparation: Accurately weigh 2.0 to 5.0 mg of high-purity (>98%) 3-Cyclopentyl-2-methylpropanoic acid into an aluminum Tzero pan. Seal hermetically to prevent the volatilization of the monomeric fraction[5].
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Instrument Calibration: Calibrate the DSC using an Indium standard to ensure absolute accuracy of temperature and heat flow sensors[6].
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Thermal Cycling Parameters:
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Equilibrate the sample at -20 °C to ensure complete solidification.
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Heat at a constant rate of 10 °C/min up to 150 °C under a dry nitrogen purge (50 mL/min). Causality: A 10 °C/min rate provides the optimal balance between peak resolution and heat flow signal intensity[6].
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Data Extraction: Integrate the endothermic melting peak to determine Δ H_fus. The extrapolated onset temperature represents the Tm, which correlates directly with the functional stability of the bulk material[7].
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Self-Validating Step (Reversibility Check): Immediately cool the sample back to -20 °C at 10 °C/min, followed by a second identical heating cycle.
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Validation Criteria: If the Tm and Δ H_fus of the second cycle match the first, the transition is thermodynamically reversible. A significant shift or peak broadening indicates thermal degradation, invalidating the baseline thermodynamic assumption.
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Fig 2: Parallel experimental and computational workflow for thermodynamic validation.
Table 2: Target Thermodynamic Parameters (298.15 K)
| Parameter | Methodology | Scientific Significance |
| Gibbs Free Energy of Dimerization ( Δ G_dimer) | DFT (M06-2X) | Quantifies the spontaneity of self-association. A negative value confirms stability at room temperature. |
| Enthalpy of Fusion ( Δ H_fus) | DSC | Measures the energy required to disrupt the bulk lattice and hydrogen-bonded network. |
| Melting Temperature (Tm) | DSC | Defines the upper thermal limit of the compound's solid-state thermodynamic stability[7]. |
Conclusion
The thermodynamic stability of 3-Cyclopentyl-2-methylpropanoic acid at room temperature is an emergent property of its structural dichotomy: the flexible, sterically demanding cyclopentyl-methyl backbone and the highly associative carboxylic acid headgroup. By employing a dual-pronged approach—utilizing M06-2X DFT calculations to map the free energy landscape and hermetically sealed DSC to empirically validate phase transitions—researchers can establish a self-validating, highly trustworthy thermodynamic profile for downstream formulation and drug development.
References
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[1] 3-Cyclopentyl-2-methylpropanoic acid | C9H16O2 | CID 20261004 - PubChem. National Institutes of Health (NIH). Available at:[Link]
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[5] Differential Scanning Calorimetry to Quantify Heat-Induced Aggregation in Concentrated Protein Solutions. Springer Nature Experiments. Available at: [Link]
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[4] Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. ResearchGate. Available at:[Link]
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[2] The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation model. CrystEngComm (RSC Publishing). Available at: [Link]
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[6] Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]
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